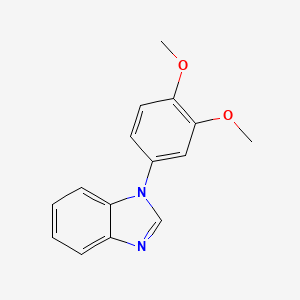

1-(3,4-Dimethoxyphenyl)benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-18-14-8-7-11(9-15(14)19-2)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMMNPKYEJDLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 1 3,4 Dimethoxyphenyl Benzimidazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 1-(3,4-Dimethoxyphenyl)benzimidazole

Classical methods for benzimidazole (B57391) synthesis often involve the condensation of o-phenylenediamines with various one-carbon synthons. However, to achieve N-1 substitution, these methods require specifically functionalized starting materials or subsequent derivatization steps.

Condensation Reactions Utilizing o-Phenylenediamines and Aldehydes/Carboxylic Acids

The most traditional route to the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, typically under acidic conditions and at elevated temperatures. sphinxsai.com To synthesize this compound via this classical pathway, one would require the prior synthesis of N-(3,4-dimethoxyphenyl)-benzene-1,2-diamine. This intermediate would then be cyclized with a C1 source like formic acid or one of its equivalents to furnish the target N-aryl benzimidazole.

A more contemporary and convergent approach involves a one-pot, multi-component reaction. While many three-component reactions involving an o-phenylenediamine and two equivalents of an aldehyde yield 1,2-disubstituted benzimidazoles, specific strategies have been developed for N-aryl derivatives. researchgate.netrsc.org For example, a photochemical method allows for the solvent-controllable synthesis of 1-arylbenzimidazoles from stable 4-methoxyazobenzene (B97606) precursors. nih.gov Irradiating these azobenzenes in acetal (B89532) with hydrochloric acid can lead to the formation of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles. nih.gov

Oxidative Cyclization Protocols

Modern synthetic strategies increasingly rely on oxidative cyclization reactions, which can construct the benzimidazole ring with high efficiency. A prominent method involves the intramolecular cyclization of N-(2-halophenyl)amidines. This transformation is often achieved through palladium-catalyzed aryl-amination chemistry, where an intramolecular C-N bond is formed to close the imidazole (B134444) ring. acs.orgmit.edudeepdyve.com This approach offers a high degree of regiocontrol, leading specifically to the N-1 substituted product.

Another innovative route is the one-pot acylation-cyclization of N-arylamidoximes. acs.org This method avoids the use of precious metals and harsh conditions, proceeding via an initial acylation of the amidoxime (B1450833) followed by a thermal cyclization to yield the benzimidazole ring system. acs.org These oxidative methods represent a significant advance, often providing higher yields and better functional group tolerance compared to older condensation techniques.

Catalytic Approaches in the Synthesis of the Chemical Compound

The direct N-arylation of the benzimidazole nucleus is one of the most powerful and modular strategies for accessing this compound. This approach typically involves the cross-coupling of benzimidazole with a (3,4-dimethoxyphenyl) halide or its equivalent, mediated by a catalyst.

Metal-Catalyzed Reactions (e.g., Palladium, Copper, Lanthanum, Zinc)

Transition metal catalysis has revolutionized the synthesis of N-aryl heterocycles, providing mild and efficient pathways for C-N bond formation.

Palladium: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are premier methods for the N-arylation of imidazoles and benzimidazoles. acs.orgnih.gov These reactions typically employ a palladium source, such as Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a base. mit.edudeepdyve.com This catalytic system is highly effective for coupling benzimidazole with aryl halides, including those with electron-donating groups like the methoxy (B1213986) substituents on the target compound. The reactions are known for their high regioselectivity, exclusively yielding the N-1 arylated product over the N-3 isomer, especially when the benzimidazole is unsubstituted at the C2 position. mit.edu Cascade reactions, which combine multiple C-N bond formations in a single pot to build the molecule from simpler precursors, have also been developed. nih.govmit.edu

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100-110 | High | mit.edudeepdyve.com |

| Pd₂(dba)₃ | L1 (a biarylphosphine) | NaOtBu | Toluene/Dioxane | 100 | 93 | mit.edu |

| Pd(OAc)₂ | PPh₃ | NaOH (aq) | DME/Water | Microwave | Excellent | acs.org |

| Pd catalyst | P1 (a biarylphosphine) | Cs₂CO₃ | tBuOH | 110 | Good | nih.gov |

Copper: The copper-catalyzed N-arylation of azoles, known as the Ullmann condensation, is a classical transformation that has been significantly improved with modern catalytic systems. researchgate.netrsc.org While traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures, contemporary protocols use catalytic quantities of a copper(I) salt, such as CuI or CuBr, along with a ligand. researchgate.netorganic-chemistry.org Ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be highly effective, allowing the reaction to proceed under milder conditions with a broad range of aryl bromides and iodides. nih.gov Some protocols have been developed that operate under ligand-free and solvent-free conditions, for instance using copper(II) bromide and tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| CuI | 4,7-Dimethoxy-1,10-phenanthroline | K₃PO₄ or Cs₂CO₃ | Dioxane/PEG | 110 | Good-Excellent | researchgate.netnih.gov |

| CuBr | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 60-80 | Excellent | organic-chemistry.org |

| CuBr₂ | None | TBAF | Solvent-free | - | Moderate-Good | nih.gov |

| CuO NPs | Ionic Liquid | - | Greener Solvent (RT) | RT | Good-Excellent | researchgate.net |

Lanthanum and Zinc: The use of lanthanum and zinc catalysts is well-documented in benzimidazole synthesis; however, their application is predominantly for the formation of 2-substituted benzimidazoles. researchgate.netresearchgate.net For instance, lanthanum chloride has been used to catalyze the one-pot synthesis of 2-arylbenzimidazoles from the condensation of o-phenylenediamines and various aldehydes. researchgate.netresearchgate.net Similarly, catalysts like anhydrous ZnCl₂ and zinc sulfide (B99878) nanoparticles efficiently promote the synthesis of 2-aryl substituted derivatives. nanoient.orgajgreenchem.com While Zn-proline has been used to synthesize 1,2-disubstituted benzimidazoles in water, there is limited evidence for the use of lanthanum or zinc catalysts for the direct N-arylation of a pre-formed benzimidazole ring to yield 1-aryl products like this compound. researchgate.net

Green Chemistry Principles in Synthetic Design (e.g., Aqueous Media, Solvent-Free Conditions)

Adherence to green chemistry principles is an increasingly important goal in modern organic synthesis. For the preparation of this compound, several eco-friendly strategies have been developed.

Aqueous Media: Water is an ideal green solvent, and several catalytic systems have been adapted to function efficiently in aqueous environments. The synthesis of benzimidazoles via the cyclization of N-arylamidoximes has been successfully carried out exclusively in water. acs.org Furthermore, the synthesis of 1,2-disubstituted benzimidazoles using a recyclable Zn-proline catalyst has been demonstrated in water at room temperature. researchgate.net The use of Dowex 50W resin has also enabled the selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in water. mdpi.com

Solvent-Free Conditions: Eliminating organic solvents entirely is a key green objective. Solvent-free methods for benzimidazole synthesis often involve grinding the reactants together, sometimes with a catalyst, at ambient temperature. jksus.org This mechanochemical approach is rapid, efficient, and avoids waste from solvent use and purification. Another approach is the use of catalyst systems that function without a bulk solvent, such as the copper-catalyzed N-arylation of benzazoles with aryl halides using TBAF, which proceeds under neat conditions. nih.gov Microwave irradiation is another technique frequently used to promote solvent-free reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced environmental impact. These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby avoiding the isolation of intermediates and minimizing purification steps.

A notable example of a one-pot synthesis of a derivative of the target compound is the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde. pjsir.org This reaction, utilizing sodium dithionite (B78146) as a reductive cyclizing agent in dimethyl sulfoxide (B87167) (DMSO), efficiently yields 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. pjsir.org This approach highlights the utility of one-pot procedures in assembling complex benzimidazole structures.

The condensation of o-phenylenediamines with various aromatic aldehydes is a common and efficient method for the synthesis of 2-substituted benzimidazoles. This reaction can be carried out under various conditions, often employing catalysts to enhance reaction rates and yields. For instance, an efficient one-pot synthesis of benzimidazole derivatives has been described using the condensation of o-phenylenediamine and substituted aromatic aldehydes under ultrasonic irradiation with a reusable ZnFe2O4 nano-catalyst. youtube.com This method offers advantages such as shorter reaction times and high isolated yields. youtube.com Another eco-friendly one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles utilizes Amberlite IR-120 as a recyclable catalyst in an ethanol/water solvent system under ultrasound irradiation. nih.gov

Three-component reactions have also been successfully employed for the synthesis of complex benzimidazole derivatives. A microwave-assisted, Cu(I)-catalyzed three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles from a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene has been reported. organic-chemistry.org This multicomponent approach allows for the rapid construction of hybrid molecules containing both benzimidazole and triazole moieties. organic-chemistry.org

| Reaction Type | Reactants | Key Reagents/Catalysts | Product | Reference |

| One-Pot Reductive Cyclization | N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, 3,4-dimethoxybenzaldehyde | Sodium dithionite, DMSO | 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide | pjsir.org |

| One-Pot Condensation | o-Phenylenediamine, Substituted aromatic aldehydes | ZnFe2O4 nano-catalyst, Ultrasonic irradiation | 2-Substituted benzimidazoles | youtube.com |

| One-Pot Condensation | o-Phenylenediamine, Substituted aromatic aldehydes | Amberlite IR-120, Ultrasound irradiation | 2-Aryl-1-arylmethyl-1H-benzimidazoles | nih.gov |

| Three-Component Reaction | Phenylazide, Propargyloxybenzaldehyde, 1,2-Diaminobenzene | CuSO4·5H2O, D-glucose, Microwave irradiation | 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles | organic-chemistry.org |

Derivatization Strategies for Enhancing Molecular Diversity

The biological activity of the this compound scaffold can be fine-tuned and optimized through various derivatization strategies. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its binding affinity to biological targets.

N-Substitution of the Benzimidazole Core

The nitrogen atoms of the benzimidazole ring are key sites for derivatization. N-substitution can be achieved through various methods, including alkylation and arylation, to introduce a wide range of functional groups.

N-Alkylation: The N-alkylation of benzimidazoles is a common strategy to introduce alkyl chains, which can impact the compound's lipophilicity and steric profile. These reactions are typically carried out using alkyl halides in the presence of a base.

N-Arylation: The introduction of an aryl group at the nitrogen atom can lead to compounds with altered electronic and conformational properties. N-arylation of benzimidazoles can be achieved through copper-catalyzed Ullmann-type coupling reactions with aryl halides.

Substitution on the Phenyl and Dimethoxyphenyl Moieties

The phenyl and dimethoxyphenyl rings of the this compound scaffold offer additional sites for modification through electrophilic aromatic substitution reactions. The nature and position of the substituents on these rings can significantly influence the molecule's biological activity.

The directing effects of the existing substituents on the aromatic rings play a crucial role in determining the regioselectivity of electrophilic substitution. The benzimidazole moiety is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the attached phenyl ring. Conversely, the methoxy groups on the dimethoxyphenyl ring are strongly activating and ortho-, para-directing.

Common electrophilic substitution reactions that can be employed for the derivatization of these aromatic rings include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

For instance, the nitration of 2-phenylbenzimidazole (B57529) has been shown to occur on the benzimidazole ring system rather than the phenyl ring. psu.edu This suggests that the benzimidazole ring is more activated towards electrophilic attack than the simple phenyl substituent. The specific outcomes of electrophilic substitution on the this compound would be influenced by the interplay of the directing effects of both the benzimidazole core and the dimethoxy-substituted phenyl ring.

Fusion with Other Heterocyclic Systems (e.g., Oxadiazole, Thiadiazole, Triazole)

Fusing the benzimidazole core with other heterocyclic rings is a powerful strategy for creating novel molecular architectures with potentially enhanced or novel biological activities. This approach, often referred to as molecular hybridization, can lead to compounds that interact with multiple biological targets or exhibit improved pharmacokinetic profiles.

Oxadiazole Fusion: Benzimidazole-oxadiazole hybrids have been synthesized and investigated for their pharmacological properties. researchgate.net The synthesis of these fused systems often involves the cyclization of a suitable benzimidazole precursor bearing a hydrazide or a similar functional group.

Thiadiazole Fusion: The fusion of a thiadiazole ring to the benzimidazole scaffold can also lead to compounds with interesting biological profiles. The synthesis of benzimidazole-fused thiadiazoles can be achieved through various synthetic routes, often involving the reaction of a benzimidazole derivative with a sulfur-containing reagent. For example, novel benzimidazole-1,3,4-thiadiazole derivatives have been synthesized and evaluated as casein kinase-2 inhibitors. nih.gov

Triazole Fusion: The incorporation of a triazole ring has been shown to be a valuable strategy in drug design. Benzimidazole-triazole hybrids can be synthesized using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of the triazole ring. researchgate.net This approach has been used to synthesize a variety of 1,2,3-triazole-linked benzimidazole derivatives. researchgate.net

| Fused Heterocycle | Synthetic Strategy | Key Precursors/Reagents | Reference |

| Oxadiazole | Intramolecular cyclization | Benzimidazole-hydrazides, Dehydrating agents | researchgate.net |

| Thiadiazole | Cyclocondensation | 2-Mercaptobenzimidazole derivatives, α-haloketones | nih.gov |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | N-propargylated benzimidazoles, Organic azides | researchgate.net |

Reaction Mechanism Elucidation for Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes.

The most fundamental reaction in benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde. The proposed mechanism for this reaction generally involves the following key steps:

Initial Condensation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion to form a dihydrobenzimidazole intermediate.

Aromatization: The dihydrobenzimidazole intermediate is then oxidized to the final aromatic benzimidazole product. This oxidation can occur via air oxidation or through the use of an added oxidizing agent.

The role of catalysts, such as Lewis acids, in this transformation is often to activate the aldehyde carbonyl group towards nucleophilic attack, thereby accelerating the initial condensation step. researchgate.net

For the synthesis of fused heterocyclic systems, the mechanisms can be more complex. For instance, the formation of a benzimidazole-fused thiadiazole can proceed through a plausible mechanism involving the condensation of o-phenylenediamine with chloroacetic acid to form a dihydrobenzimidazole intermediate, which then aromatizes. nih.gov Subsequent nucleophilic substitution by a thiol and reaction with an acid chloride can lead to the formation of the fused thiadiazole ring. nih.gov

In the case of triazole ring formation via click chemistry, the mechanism involves the copper-catalyzed [3+2] cycloaddition of an azide (B81097) and a terminal alkyne. The copper(I) catalyst activates the alkyne for the cycloaddition reaction, leading to the regioselective formation of the 1,4-disubstituted triazole. researchgate.net

Mechanistic investigations, including kinetic studies and computational modeling, are invaluable for gaining a deeper understanding of these complex transformations and for the rational design of more efficient and selective synthetic methodologies.

Computational and Theoretical Investigations of 1 3,4 Dimethoxyphenyl Benzimidazole

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT is a robust computational method used to investigate the electronic structure of many-body systems. It is routinely employed to predict a wide range of molecular properties with high accuracy. For a molecule like 1-(3,4-Dimethoxyphenyl)benzimidazole, DFT calculations would provide fundamental insights into its intrinsic characteristics.

Optimized Molecular Geometry and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the minimum energy state on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

For related benzimidazole (B57391) structures, studies have shown that the dihedral angle between the benzimidazole ring and the substituted phenyl ring is a critical parameter. For instance, in the case of 5,6-dichloro/dimethyl-2-(3',4'-dimethoxyphenyl)-1H-benzimidazoles, these torsion angles were calculated to be in the range of 9.7° to 16.7°, indicating a relatively low degree of twisting between the two ring systems researchgate.net. A similar analysis for this compound would be necessary to understand its specific spatial conformation, which influences its packing in the solid state and its interaction with biological receptors.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO Gap), Dipole Moment, Charge Distribution

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT is used to calculate several key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons nih.gov. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity nih.gov. A smaller gap generally implies higher reactivity and greater polarizability nih.gov. For many organic molecules, this gap is a key factor in determining their charge transfer properties and potential biological activity.

Charge Distribution: Understanding how charge is distributed across a molecule helps in identifying reactive sites. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the atomic charges on each atom, revealing electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In studies of substituted benzimidazoles, charge distribution analysis has revealed how different substituent groups alter the electronic character of the molecule researchgate.net.

Spectroscopic Property Prediction (e.g., Theoretical IR and NMR Spectra)

DFT calculations can predict spectroscopic data, which serves as a valuable tool for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental results.

Theoretical IR Spectra: Calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending). For example, in a related compound, 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole (B134444), DFT was used to assign N-H, C-H, and C=N stretching vibrations researchgate.net. The characteristic vibrational modes for this compound would include stretches for the C-O-C bonds of the methoxy (B1213986) groups, aromatic C-H bonds, and vibrations of the benzimidazole core.

Theoretical NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values can be correlated with experimental data to aid in the structural elucidation of complex molecules. Such analyses have been performed for various 1,2-disubstituted benzimidazoles, showing good agreement with experimental findings nih.gov.

Energetic Stability and Related Thermodynamic Parameters (e.g., Zero Point Energy)

DFT calculations can also determine the thermodynamic stability of a molecule. Key parameters include:

Total Energy: The calculated total energy of the optimized structure is an indicator of its stability.

Zero-Point Energy (ZPE): This is the vibrational energy that a molecule possesses even at absolute zero temperature. Correcting the total electronic energy with the ZPE provides a more accurate measure of the molecule's stability.

Thermodynamic Parameters: Properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, which are essential for understanding the thermodynamics of reactions involving the compound. Studies on related benzimidazoles have used these parameters to compare the relative stability of different derivatives researchgate.net.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is a cornerstone of modern drug discovery.

Prediction of Binding Modes and Affinities with Target Biomolecules (e.g., Enzymes, Proteins)

Docking simulations are used to understand how a potential drug molecule might interact with a biological target at the atomic level.

Binding Modes: These simulations predict the specific conformation and orientation of the ligand within the receptor's active site. They identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. Molecular docking studies on various benzimidazole derivatives have successfully identified their binding modes with targets like estrogen receptors and beta-tubulin, revealing crucial amino acid interactions researchgate.netnih.gov.

Binding Affinities: Docking programs calculate a score that estimates the binding affinity (e.g., in kcal/mol), which is related to the binding free energy of the ligand to its target. A lower (more negative) score typically indicates a stronger and more favorable binding interaction. For a series of benzimidazoles targeting beta-tubulin, docking scores ranged from -7.1 to -8.5 kcal/mol, helping to identify the most promising candidates for further study nih.gov. Similar docking studies would be essential to explore the therapeutic potential of this compound against various biological targets.

While the specific computational data for this compound is not detailed in the available literature, the established methodologies and findings for structurally similar compounds provide a clear framework for how such an investigation would be conducted and the types of valuable insights it would yield.

Identification of Key Amino Acid Interactions and Hydrogen Bonding Networks

Molecular docking simulations are instrumental in predicting the binding orientation of this compound within a protein's active site and identifying the key interactions that stabilize the ligand-protein complex. While specific docking studies for this exact compound are not extensively detailed in the provided search results, analysis of closely related benzimidazole derivatives reveals common interaction patterns that are likely applicable.

Benzimidazole derivatives frequently engage with protein active sites through a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. The nitrogen atoms of the benzimidazole core are common hydrogen bond acceptors or donors. For instance, in studies with beta-tubulin, benzimidazoles have been shown to form hydrogen bonds with amino acid residues such as THR A:340 and TYR A:312. nih.gov Other common interactions for benzimidazoles include hydrogen bonds with Q134 and E198. nih.gov

The 3,4-dimethoxyphenyl group plays a crucial role in forming hydrophobic and van der Waals interactions. This moiety can fit into hydrophobic pockets of a receptor, interacting with nonpolar amino acid residues. Studies on similar structures, like N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, show the dimethoxyphenyl group engaging in hydrogen bonding via its oxygen atoms and making hydrophobic contacts with residues like DA12 and DG13 in a DNA complex. nih.gov Pi-pi stacking interactions between the aromatic rings of the benzimidazole or the dimethoxyphenyl group and aromatic amino acids like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP) are also commonly observed stabilizing interactions. nih.govsemanticscholar.org

Table 1: Examples of Amino Acid Interactions Observed in Benzimidazole Derivatives

| Interaction Type | Interacting Amino Acid Residues (Examples) | Reference |

|---|---|---|

| Hydrogen Bonding | THR A:340, TYR A:312, Q134, E198, ASP463 | nih.govnih.govnih.gov |

| Pi-Pi Interactions | PHE A:296, TRP9, TRP287 | nih.govsemanticscholar.org |

| Pi-Sigma/Pi-Alkyl | ILE A:341, PHE A:343, CYS A:315, ARG A:308 | nih.gov |

Ligand Efficiency and Pharmacophore Mapping

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.comslideshare.net For benzimidazole derivatives, pharmacophore models typically include key features such as:

Hydrogen Bond Acceptors (HBA): Often associated with the nitrogen atoms of the imidazole ring and the oxygen atoms of the methoxy groups.

Hydrogen Bond Donors (HBD): The N-H group of the benzimidazole ring is a critical hydrogen bond donor. researchgate.net

Hydrophobic/Aromatic Features (HY/AR): The fused benzene (B151609) ring of the benzimidazole core and the dimethoxyphenyl ring are significant hydrophobic and aromatic features that interact with nonpolar regions of the binding site. researchgate.netnih.gov

These pharmacophore models serve as 3D queries for virtual screening to identify new compounds with potentially similar biological activities. researchgate.netnih.gov The development of a pharmacophore model helps in understanding the key molecular features required for a drug molecule to bind to its target receptor. slideshare.net

Table 2: Typical Pharmacophoric Features for Benzimidazole-Based Ligands

| Pharmacophoric Feature | Corresponding Chemical Group |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Imidazole Nitrogen, Methoxy Oxygens |

| Hydrogen Bond Donor (HBD) | Imidazole N-H |

| Aromatic Ring (AR) | Benzene ring of benzimidazole, Phenyl ring |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a detailed view of the dynamic behavior of this compound and its complexes with biological targets over time, offering insights beyond the static picture provided by molecular docking. researchgate.net

The stability of the molecule is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable compound will exhibit a low and converging RMSD value, indicating that it maintains a consistent conformation. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual atoms or groups can highlight which parts of the molecule are more flexible. researchgate.net For this compound, higher flexibility would be expected in the methoxy groups and the torsional angle between the two ring systems.

When this compound is simulated as part of a complex with a protein, MD simulations can validate the stability of the binding pose predicted by docking. nih.gov The analysis focuses on monitoring key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. nih.gov

A stable complex is characterized by the persistence of these key interactions over time. For example, the distance between the hydrogen bond donor and acceptor atoms can be tracked to ensure the bond remains intact. nih.gov The RMSD of the ligand within the binding site is also a critical parameter; a low RMSD value suggests the ligand does not diffuse away from its initial binding pose. researchgate.net These simulations confirm that the interactions identified in static docking models are maintained in a more realistic, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comcore.ac.uk This relationship is then used to predict the activity of new, unsynthesized compounds.

To build a QSAR model, the structure of each molecule is converted into a set of numerical values known as molecular descriptors. biointerfaceresearch.com These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of benzimidazole derivatives, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in activity. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being the most common.

In QSAR studies of benzimidazole derivatives, descriptors related to electrostatics, molecular shape, and hydrophobicity are often found to be critical for modeling their activity. core.ac.uknih.gov

Table 3: Common Molecular Descriptors in QSAR Studies of Benzimidazoles

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Quantify charge distribution and reactivity. |

| Steric | Molar Refractivity, Molecular Volume | Describe the size and bulk of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Encode information about molecular connectivity. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. |

Development of Predictive Models for In Vitro Biological Activity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the development of predictive models that correlate the structural features of molecules with their biological activities. For the this compound scaffold and its analogs, Quantitative Structure-Activity Relationship (QSAR) modeling is a key methodology used to forecast in vitro biological potency. These models provide a mathematical linkage between the physicochemical properties of the compounds and their observed activities, such as inhibitory concentrations (IC50). crpsonline.comresearchgate.net

The development of a robust QSAR model begins with a dataset of benzimidazole derivatives that have been tested for a specific biological activity. crpsonline.comvjs.ac.vn Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized into several classes, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological (e.g., connectivity indices). chalcogen.roresearchgate.net

Statistical methods, most commonly Multiple Linear Regression (MLR), are employed to generate an equation that best describes the relationship between the descriptors and the biological activity. crpsonline.comresearchgate.net The goal is to identify a set of descriptors that can accurately predict the activity of compounds not included in the initial training set. The statistical quality and predictive power of these models are rigorously assessed using various validation metrics. researchgate.netchalcogen.ro A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q² or R²cv) signifies strong predictive ability for new, untested compounds. researchgate.netchalcogen.ro

For instance, a 2D-QSAR model developed for a series of 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line demonstrated excellent statistical significance, with an R² value of 0.904. researchgate.netvjs.ac.vn Such models are crucial for prioritizing the synthesis of new derivatives, allowing researchers to focus on candidates with the highest predicted potency and thereby streamlining the drug discovery process.

| Model Type | Target/Activity | Statistical Method | Key Descriptors | R² | q² (Cross-Validation) | Reference |

| 2D-QSAR | Anticancer (MDA-MB-231) | MLR | Topological, Electronic | 0.904 | 0.867 (CCC) | researchgate.netvjs.ac.vn |

| 3D-QSAR | Antiviral (Enterovirus) | MLR, NN | Physicochemical | >0.90 | Not Specified | researchgate.net |

| QSAR | ALR2 Inhibition | MLR | Physicochemical | Not Specified | Not Specified | crpsonline.com |

This table is interactive. Click on the headers to sort.

Elucidation of Structural Features Influencing Activity

Beyond predicting activity, computational studies are pivotal in elucidating the specific structural features of this compound and its derivatives that govern their interaction with biological targets. Molecular docking is a primary technique used to visualize and analyze the binding of these ligands within the active site of a target protein or enzyme. spast.orgnih.gov

These studies reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For benzimidazole derivatives, the benzimidazole ring itself often engages in crucial interactions. Its aromatic and heterocyclic nature allows it to participate in π–π stacking with aromatic amino acid residues like phenylalanine or tyrosine and form hydrogen bonds. nih.govresearchgate.net

| Derivative Class | Target Protein | Key Interactions Noted in Docking | Binding Energy (kcal/mol) | Reference |

| Substituted Benzimidazoles | Mtb KasA (6P9K) | Hydrogen bonds, hydrophobic interactions | -7.17 to -7.36 | nih.govresearchgate.netresearchgate.net |

| 2-(3,4-dimethyl phenyl)benzimidazole | Beta-tubulin | Not specified | -8.50 | nih.gov |

| Substituted Benzimidazoles | DNA gyrase subunit B (5L3J) | Stronger binding than reference ligand | Not specified | spast.org |

| 1-(methoxyphenyl)benzimidazole derivative | GSK-3β | X-ray co-crystal structure obtained | Not specified | nih.gov |

This table is interactive. Click on the headers to sort.

Pharmacological and Biological Activity in Vitro: Mechanistic Insights

Antimicrobial Activity Studies

Comprehensive searches of scientific databases did not yield specific studies evaluating the antimicrobial properties of 1-(3,4-Dimethoxyphenyl)benzimidazole. The benzimidazole (B57391) scaffold is known to be a core structure in many compounds with antimicrobial properties, and numerous derivatives have been synthesized and tested against a wide range of pathogens. nih.govresearchgate.netosi.lvresearchgate.netnih.gov However, specific data for the 1-(3,4-dimethoxyphenyl) substituted variant is not documented in the reviewed literature.

Antibacterial Efficacy Against Specific Strains (e.g., E. coli, S. aureus, P. aeruginosa, M. tuberculosis)

No published studies were identified that specifically report on the antibacterial efficacy of this compound against key pathogenic strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, or Mycobacterium tuberculosis. While related structures, such as a bis-benzimidazole containing a 3,4-dimethoxyphenyl moiety, have been investigated for activity against E. coli, this compound is structurally distinct from the subject of this article. nih.gov Research on other benzimidazole derivatives has shown activity against these bacteria, but this cannot be extrapolated to the specific compound . mdpi.comacs.orgtandfonline.com

Antifungal Potential Against Pathogenic Fungi (e.g., Candida species, Aspergillus)

There is no available data from in vitro studies assessing the antifungal potential of this compound against pathogenic fungi like Candida species or Aspergillus species. Although various benzimidazole derivatives are recognized for their antifungal properties, specific test results for this compound are absent from the current scientific literature. nih.govnih.govfrontiersin.orgresearchgate.net

Antiviral Properties Against Viral Targets (e.g., SARS-CoV-2)

An extensive search of available literature found no reports on the in vitro antiviral activity of this compound against any viral targets, including SARS-CoV-2. The broader class of benzimidazoles has been explored for antiviral applications, but specific data for this derivative is lacking. nih.govnih.govnih.govopenmedicinalchemistryjournal.comeurekaselect.com

Minimum Inhibitory Concentration (MIC) and Structure-Dependent Efficacy

Due to the absence of antimicrobial studies on this compound, no Minimum Inhibitory Concentration (MIC) values have been determined for this compound. Consequently, any analysis of its structure-dependent efficacy in comparison to other benzimidazole derivatives is not possible at this time.

Enzyme Inhibition Profiling

Investigations into the enzyme inhibitory potential of this compound are not present in the available scientific literature.

Inhibition of Key Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase, Urease)

There are no specific studies reporting on the inhibitory effects of this compound on key metabolic enzymes such as α-glucosidase, α-amylase, or urease. While other benzimidazole-containing molecules have been evaluated as inhibitors for these enzymes, data for the title compound is unavailable. nih.govnih.govbrieflands.commdpi.comsemanticscholar.orgdovepress.com

Targeting Enzymes in Pathogen Biosynthesis

Derivatives of this compound have been investigated for their ability to inhibit crucial enzymes in the biosynthetic pathways of pathogens, representing a promising avenue for the development of new antimicrobial agents.

DNA Gyrase B: Computer-aided drug design has identified 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of Escherichia coli DNA Gyrase B. mdpi.com A pharmacophore model suggests that functional groups at the 5(6)-position of the benzimidazole ring can form key interactions with amino acid residues like Asn46, Asp73, and Asp173 in the enzyme's active site. mdpi.com DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.govdrugbank.com

Lanosterol (B1674476) 14-α-Demethylase: This cytochrome P450 enzyme (CYP51A1) is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.govnih.govwikipedia.orgmdpi.com It is the primary target for azole antifungal drugs. nih.gov The benzimidazole nucleus, as a heterocyclic compound, is a viable lead structure for designing new inhibitors of this enzyme. researchgate.net Molecular docking studies have shown that benzimidazole derivatives can favorably interact with the active site of lanosterol 14-α-demethylase, suggesting their potential as antifungal agents. researchgate.net

Modulators of Kinases and Topoisomerases

The this compound scaffold has been incorporated into molecules designed to modulate the activity of kinases and topoisomerases, enzymes that play critical roles in cell signaling and DNA replication, respectively. nih.govesisresearch.org

EGFR Kinase: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can contribute to tumor growth and proliferation. nih.govacs.org Benzimidazole derivatives have been developed as inhibitors of EGFR tyrosine kinase. nih.govnih.govnih.gov For instance, a 2-aryl benzimidazole derivative was found to block EGFR and HER2 activity, another member of the ERBB family of receptor tyrosine kinases. nih.gov

DNA Topoisomerase I: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govesisresearch.org A bis-benzimidazole containing the 3,4-dimethoxyphenyl moiety, referred to as DMA, has been identified as a novel inhibitor of E. coli DNA topoisomerase I. nih.govnih.govoup.com This compound was shown to be a poison inhibitor, trapping the enzyme-DNA cleavage complex. oup.com Significantly, DMA exhibited preferential inhibition of the bacterial enzyme over human topoisomerase I and II, and it did not show cytotoxicity to mammalian cells at antibacterial concentrations. nih.govnih.govoup.comresearchgate.net

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Studies

While specific studies on this compound's direct inhibition of COX and 5-LOX are not extensively detailed in the provided context, the broader class of benzimidazole derivatives has been evaluated for anti-inflammatory properties, which are often mediated by these enzymes. nih.govmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes (COX-1 and COX-2), thereby blocking prostaglandin (B15479496) synthesis. nih.govmdpi.com Given the diverse biological activities of benzimidazoles, exploring their potential as selective inhibitors of these inflammatory enzymes remains an area of interest. Some benzoxazole (B165842) derivatives with a dimethoxyphenyl substituent have shown significant and selective COX-2 inhibitory activity. researchgate.netnih.gov

Antiproliferative and Cytostatic Activity In Vitro Against Cancer Cell Lines

The this compound scaffold is a recurring motif in the design of novel anticancer agents. These compounds have demonstrated significant in vitro antiproliferative and cytostatic effects across a range of cancer cell lines.

Cell Line Specificity and Growth Inhibition (IC50 Values)

Derivatives of this compound have shown varied and specific cytotoxic activities against different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several derivatives in numerous studies.

For example, a series of benzimidazole derivatives were tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. One derivative, benzimidazole 4, which contains a benzyloxy group, exhibited a notable IC50 value of 8.86±1.10 μg/mL against the MCF-7 cell line, while showing moderate activity against HCT-116 cells with an IC50 of 24.08±0.31 μg/mL. waocp.org Another derivative, benzimidazole 2, was more potent against HCT-116 cells with an IC50 of 16.18±3.85 μg/mL. waocp.org

In another study, a chalcone/1,3,4-oxadiazole/benzimidazole hybrid containing a 3,4-dimethoxyphenyl moiety (compound 7p) was synthesized, and related hybrids showed significant anti-proliferative activities against a panel of cancer cell lines, including those from lung, leukemia, melanoma, colon, renal, breast, and CNS cancers. nih.gov

Furthermore, novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides were evaluated for their cytotoxic activity against HepG2 (hepatocarcinoma), MCF-7, DLD-1 (colon carcinoma), and HL-60 (leukemia) cell lines. nih.gov The anilides of m-anisidine (B1676023) and o-anisidine (B45086) demonstrated the best results on MCF-7 cells with mean IC50 values of 7.79 and 10.79 µM, respectively. nih.gov

Interactive Table: IC50 Values of this compound Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 | waocp.org | |

| Benzimidazole 4 | HCT-116 (Colon) | 24.08 ± 0.31 | waocp.org | |

| Benzimidazole 2 | HCT-116 (Colon) | 16.18 ± 3.85 | waocp.org | |

| Benzimidazole 1 | HCT-116 (Colon) | 28.5 ± 2.91 | waocp.org | |

| Benzimidazole 1 | MCF-7 (Breast) | 31.2 ± 4.49 | waocp.org | |

| Benzimidazole 2 | MCF-7 (Breast) | 29.3 ± 6.39 | waocp.org | |

| Anilide of m-anisidine (4e) | MCF-7 (Breast) | 7.79 | nih.gov | |

| Anilide of o-anisidine (4f) | MCF-7 (Breast) | 10.79 | nih.gov | |

| Anilide of 3,5-difluoroaniline (B1215098) (4l) | MCF-7 (Breast) | 13.20 | nih.gov |

Mechanisms of Action at the Cellular Level

The antiproliferative effects of this compound derivatives are attributed to several mechanisms at the cellular level, primarily through the inhibition of tubulin polymerization and the induction of apoptosis.

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. mdpi.comirb.hr Several benzimidazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site. mdpi.comirb.hrnih.gov For instance, novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides were found to cause a significant reduction in cellular microtubules. nih.gov Molecular modeling studies confirmed that these compounds could bind to the colchicine binding site of β-tubulin. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. nih.govresearchgate.netnih.gov For example, some benzimidazole derivatives were shown to promote apoptotic cell death in A549 human lung adenocarcinoma cells through caspase-dependent pathways. nih.gov Chalcone/1,3,4-oxadiazole/benzimidazole hybrids have also been reported to induce apoptosis. researchgate.net The induction of apoptosis by these compounds is often a consequence of upstream events like cell cycle arrest and inhibition of key survival pathways. nih.govnih.gov

Selective Activity Against Hematological and Solid Tumor Cell Lines

Research indicates that some this compound derivatives exhibit selective cytotoxicity, showing higher potency against cancer cells compared to normal cells. This selectivity is a critical attribute for the development of safer chemotherapeutic agents.

For instance, certain benzimidazole derivatives displayed significantly less cytotoxicity towards normal rat kidney epithelial cells (NRK52E) compared to their effects on melanoma cells (SK-Mel-28). nih.gov Similarly, a bis-benzimidazole, DMA, was found to be non-toxic to mammalian cells at concentrations where it exhibited antibacterial activity. nih.govoup.com The evaluation of antiproliferative activity against a diverse panel of cell lines, including both hematological (like leukemia) and solid tumor cell lines (such as breast, colon, and lung), is a common strategy to identify compounds with a favorable therapeutic window. nih.govwaocp.orgnih.gov For example, a benzimidazole derivative (compound 10b) showed significant cytotoxicity against both human melanoma (A375) and breast cancer (MDA-MB-231) cell lines. diva-portal.org

Receptor Binding and Modulation Studies

Comprehensive searches of scientific literature and pharmacological databases did not yield specific data on the receptor binding profile or direct receptor modulation activities for the compound this compound.

While the broader class of benzimidazole derivatives is known to interact with a wide array of biological targets, including various receptors, specific in vitro studies detailing the binding affinities (such as Kᵢ or IC₅₀ values) and functional modulation (agonist, antagonist, or allosteric modulator activity) of this compound at specific receptors are not available in the public domain.

Research on benzimidazole-containing molecules often involves more complex derivatives designed to achieve selectivity for a particular receptor. For instance, different substituted benzimidazoles have been investigated for their roles as:

Corticotropin-releasing factor 1 (CRF1) receptor antagonists. semanticscholar.orgresearchgate.net

GABA-A receptor positive allosteric modulators. nih.gov

NLRP3 inflammasome inhibitors. researchgate.net

Cholecystokinin receptor (CCKR) ligands. nih.gov

However, these studies focus on significantly more complex structures where the this compound scaffold is either absent or part of a much larger molecule. Therefore, the binding and modulation characteristics of these complex derivatives cannot be extrapolated to the specific compound .

Due to the lack of available data, a detailed analysis and data table for the receptor binding and modulation of this compound cannot be provided at this time. Further experimental research would be required to elucidate its specific receptor interaction profile.

Structure Activity Relationship Sar Studies for Biological Targets of 1 3,4 Dimethoxyphenyl Benzimidazole

Impact of Substituents on the Benzimidazole (B57391) and Aryl Moieties on Biological Activity

The biological profile of 1-(3,4-Dimethoxyphenyl)benzimidazole is intricately modulated by the nature and position of substituents on both the benzimidazole core and the pendant aryl ring. These modifications can profoundly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity and efficacy at various biological targets.

Role of Dimethoxy Substitution Pattern on Target Binding and Efficacy

The 3,4-dimethoxy substitution on the N-1 phenyl ring is a critical determinant of biological activity. While direct comparative studies on various dimethoxy isomers of 1-phenylbenzimidazole are limited, research on related structures, such as 2-arylbenzimidazoles, provides valuable insights. For instance, studies on combretastatin (B1194345) analogs, which often feature a trimethoxyphenyl ring, have shown that the methoxy (B1213986) groups are crucial for binding to the colchicine (B1669291) site of tubulin. The presence of methoxy groups, particularly the 3,4,5-trimethoxy pattern on a phenyl ring attached to a heterocyclic core, is a well-established pharmacophore for potent tubulin polymerization inhibition. acs.orgmdpi.comnih.govnih.gov The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, contributing to the binding affinity.

In a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, the presence of the trimethoxyphenyl group at the 2-position was found to be crucial for their potent cytotoxic activity against various cancer cell lines. nih.gov This suggests that the electronic and steric properties conferred by the methoxy groups are essential for interaction with the biological target, which in this case was proposed to be topoisomerase IIα-DNA. nih.gov

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on both the benzimidazole and the 1-phenyl ring plays a pivotal role in modulating biological activity. Studies on various benzimidazole derivatives have consistently shown that the introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact their potency.

For instance, in a series of 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivatives, the presence of electron-donating substituents like -OCH3 and -CH3 on the phenylsulfonyl moiety enhanced tubulin inhibitory activity. nih.gov Conversely, in a series of flavonoid benzimidazole derivatives, the replacement of a hydrogen atom with electron-withdrawing groups on the benzimidazole ring led to improved antiproliferative activity. nih.gov

In the context of 2-(substituted-phenyl) benzimidazole derivatives, the presence of electron-donating groups on the C-2 phenyl ring was found to cause a significant increase in anticancer activity. nih.gov This highlights that the electronic properties of the substituents must be considered in the context of the specific scaffold and its biological target.

Effects of Alkyl, Halogen, and Nitrogen-Containing Substituents

The introduction of alkyl, halogen, and nitrogen-containing groups has been extensively explored to fine-tune the biological activity of benzimidazole derivatives.

Alkyl Groups: The presence of methyl groups on the benzimidazole ring, as seen in (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide, was found to be important for its cytotoxic activity. acs.org

Halogen Groups: Halogen atoms, particularly chlorine, have been shown to enhance the anticancer activity of benzimidazole derivatives. In a study of 2-(3,4-dimethoxyphenyl)-1H-benzimidazoles, a derivative bearing two chlorine atoms at the 5 and 7-positions of the benzimidazole ring was the most potent against A549 lung cancer cells. nih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds and increase the lipophilicity of the molecule, thereby improving cell membrane permeability.

Nitrogen-Containing Substituents: The incorporation of nitrogen-containing moieties can lead to significant improvements in biological activity. For example, a carboxamide group at the C-6 position of the benzimidazole ring in N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide resulted in excellent cytotoxicity. nih.gov

The following table summarizes the anticancer activity of some representative 2-(3,4-dimethoxyphenyl)benzazole derivatives against the A549 cancer cell line.

| Compound | Substituents on Benzimidazole Ring | GI50 (µg/mL) against A549 cells |

|---|---|---|

| Unsubstituted | None | >100 |

| Compound 12 | 5,7-dichloro | 1.5 |

Identification of Key Pharmacophoric Features for Diverse Biological Activities

Based on the extensive SAR studies, a general pharmacophore model for the anticancer activity of 1-arylbenzimidazole derivatives can be proposed. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. nih.gov

For tubulin inhibitors, the key pharmacophoric features often include:

A hydrogen bond acceptor/donor region, typically the benzimidazole core. The N-1 and N-3 atoms of the imidazole (B134444) ring can participate in hydrogen bonding. nih.gov

A hydrophobic region, which can be occupied by the benzimidazole ring itself and any lipophilic substituents.

An additional hydrogen bond acceptor region, often provided by the methoxy groups on the phenyl ring.

An aromatic ring (the 1-phenyl group) that can engage in π-π stacking interactions with aromatic residues in the binding pocket of the target protein.

Pharmacophore models have been successfully used to screen for potential anticancer agents, indicating their utility in identifying novel active compounds. frontiersin.org

Mechanistic Basis of SAR Through Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

Molecular docking and dynamic simulation studies provide a rational basis for understanding the observed SAR at the atomic level. These computational techniques can predict the binding mode of a ligand within the active site of its target protein, revealing the key intermolecular interactions that govern binding affinity.

For benzimidazole derivatives targeting tubulin, docking studies have shown that these molecules often bind to the colchicine-binding site. nih.govresearchgate.net The benzimidazole ring can form hydrogen bonds with residues such as Asn258 and Lys352 in β-tubulin. nih.gov The 1-aryl substituent typically occupies a hydrophobic pocket, where it can engage in van der Waals and hydrophobic interactions with residues like Cys241, Ala250, and Val318. nih.gov The methoxy groups on the phenyl ring can form additional hydrogen bonds or polar interactions, further stabilizing the ligand-protein complex. nih.gov

The orientation of the 1-(3,4-dimethoxyphenyl) group within the binding pocket is crucial. The specific substitution pattern influences the molecule's ability to adopt a favorable conformation for optimal interaction with the surrounding amino acid residues. π-π stacking interactions between the phenyl ring and aromatic residues like Tyr202 in the binding site are also considered important for high-affinity binding.

Correlation of In Silico Predictions with In Vitro Experimental Findings

A critical aspect of modern drug design is the correlation of computational predictions with experimental results. Several studies on benzimidazole derivatives have demonstrated a good correlation between in silico predictions, such as docking scores, and in vitro biological activity, such as IC50 values. researchgate.netresearchgate.net

For example, a study on a series of benzimidazole derivatives showed a reliable correlation coefficient between the predicted docking score and the experimentally determined IC50 values against a specific biological target. researchgate.net This correlation validates the computational model and provides confidence in its predictive power for designing new, more potent analogs.

In the case of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, molecular docking studies successfully predicted the binding of the most potent compound within the active site of topoisomerase IIα-DNA. nih.gov Subsequent molecular dynamics simulations confirmed the stability of this complex, providing a theoretical underpinning for the observed high cytotoxic activity. nih.gov These findings underscore the synergistic role of computational and experimental approaches in elucidating the SAR of this compound and guiding the development of novel therapeutic agents.

Emerging Applications and Future Research Directions

Potential in Materials Science and Advanced Functional Molecules

The unique electronic and structural characteristics of the benzimidazole (B57391) ring system make its derivatives, including 1-(3,4-Dimethoxyphenyl)benzimidazole, attractive candidates for applications in materials science.

Corrosion Inhibitors: Benzimidazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals, particularly for carbon steel in acidic environments nih.govnih.gov. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosive process. The presence of heteroatoms (nitrogen) and the aromatic system in the benzimidazole ring facilitates this adsorption. The 3,4-dimethoxyphenyl substituent in this compound could further enhance this protective effect due to the presence of additional oxygen atoms, which can also act as adsorption centers. Future research will likely focus on detailed experimental and computational studies to quantify the corrosion inhibition efficiency of this compound and its derivatives on various metals and alloys under different corrosive conditions.

Fluorescent Probes: The inherent fluorescence of the benzimidazole core has led to the development of numerous fluorescent sensors. nih.gov These probes are designed to detect a variety of analytes, including metal ions, pH changes, and biologically important molecules. acs.org For instance, benzimidazole-based fluorophores have been developed that show higher sensitivity in detecting amyloid fibrils than the standard Thioflavin-T. nih.gov The this compound structure could be modified to create novel fluorescent probes with high selectivity and sensitivity for specific targets. Research in this area may involve the synthesis of derivatives with tailored photophysical properties for applications in bio-imaging and environmental sensing.

Development of Novel Benzimidazole-Based Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. Benzimidazole-based probes are valuable tools for identifying molecular targets and elucidating mechanisms of action for bioactive compounds. rsc.org "Clickable" probes based on the benzimidazole scaffold have been synthesized for the covalent labeling of cellular proteins, such as protein arginine deiminases (PADs). acs.orgnih.gov These probes allow for the identification of on- and off-target interactions of potential drug candidates. Future work could involve the design and synthesis of this compound-based probes to investigate its interactions within biological systems, potentially revealing new therapeutic targets.

Strategies for Enhancing Selectivity and Potency against Specific Biological Targets

To improve the therapeutic potential of benzimidazole derivatives, enhancing their selectivity and potency is a key research focus. Structure-activity relationship (SAR) studies are instrumental in understanding how different substituents on the benzimidazole core influence biological activity. rjptonline.org For example, substitutions at the N-1 and C-2 positions of the benzimidazole ring have been shown to significantly impact the chemotherapeutic efficacy of these compounds. acs.org Strategies for enhancing the efficacy of this compound could involve:

Modification of the Phenyl Ring: Introducing various substituents on the 3,4-dimethoxyphenyl ring to modulate electronic and steric properties.

Derivatization at the Benzimidazole Core: Adding functional groups to other available positions on the benzimidazole nucleus.

Computational modeling and molecular docking studies can aid in the rational design of more potent and selective analogs. nih.gov

Exploration of New Mechanistic Pathways for Bioactivity

Benzimidazole derivatives exhibit a wide range of biological activities through various mechanisms of action. rjptonline.orgsemanticscholar.org A well-known mechanism for their antifungal and anthelmintic activity is the inhibition of tubulin polymerization. semanticscholar.orgresearchgate.net They are also known to interact with a variety of enzymes and receptors in different organisms. semanticscholar.org Research into the mechanistic pathways of this compound and its analogs is crucial for understanding their full therapeutic potential. This could involve:

Target Identification Studies: Utilizing chemical proteomics and other advanced techniques to identify the specific cellular targets of the compound.

Investigation of Downstream Signaling: Elucidating the cellular signaling pathways that are modulated upon interaction with the compound.

Uncovering novel mechanisms of action could open up new therapeutic avenues for this class of compounds.

Advanced Synthetic Methodologies for Sustainable Production

The growing emphasis on green chemistry has spurred the development of sustainable and eco-friendly methods for the synthesis of benzimidazoles. eprajournals.comijarsct.co.in Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous solvents. eprajournals.com Advanced methodologies aim to overcome these limitations.

| Synthetic Strategy | Key Features | Reference |

| Cobalt-Catalyzed Synthesis | Utilizes an inexpensive and abundant metal catalyst, proceeds via a redox-economical coupling of o-nitroanilines and alcohols. | acs.orgacs.org |

| Solvent-Free Reactions | Reduces environmental impact by eliminating the use of toxic solvents and often utilizes renewable feedstocks. | eprajournals.com |

| Deep Eutectic Solvents (DES) | Employs DES as both the reaction medium and reagent, offering advantages in yield and work-up procedures. | nih.gov |

| Microwave-Assisted Synthesis | Can lead to shorter reaction times, higher product yields, and improved purity. | ijarsct.co.in |

| Erbium(III) Triflate Catalysis | Provides a selective and eco-friendly procedure for the synthesis of 1,2-disubstituted benzimidazoles. | nih.govresearchgate.netbeilstein-journals.org |

Future research will continue to focus on developing even more efficient, cost-effective, and environmentally benign synthetic routes for the production of this compound and other derivatives.

Multi-Targeted Ligand Design Incorporating the Benzimidazole Scaffold

The complexity of many diseases, such as cancer, has highlighted the limitations of the "one-drug-one-target" paradigm. researchgate.net Consequently, the design of multi-targeted ligands that can modulate multiple biological targets simultaneously is a promising therapeutic strategy. nih.govnih.gov The benzimidazole scaffold is an excellent platform for the development of such multi-functional agents due to its ability to interact with a variety of biological targets. researchgate.netnih.gov Benzimidazole hybrids have been designed as multi-target anticancer agents, for example, by inhibiting multiple receptor tyrosine kinases. nih.gov The this compound core can be incorporated into larger molecular architectures to create novel multi-targeted ligands. This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance. nih.gov

Conclusion

Synthesis of 1-(3,4-Dimethoxyphenyl)benzimidazole research.

Two common methods for this type of C-N bond formation are:

Ullmann Condensation: This copper-catalyzed reaction involves coupling an aryl halide with an amine, in this case, benzimidazole (B57391) with a halo-3,4-dimethoxybenzene. The reaction typically requires a copper catalyst (such as CuI or Cu₂O), a base (like K₂CO₃ or Cs₂CO₃), and is often performed at high temperatures in a polar aprotic solvent like DMF or DMSO.

Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and often milder alternative, this method uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the benzimidazole with an aryl halide or triflate. This approach can offer higher yields and greater functional group tolerance compared to the traditional Ullmann reaction.

While these methods are standard for synthesizing N-aryl benzimidazoles, specific reaction conditions, yields, and purification procedures for this compound have not been found in the reviewed literature. Research has predominantly focused on synthesizing derivatives where the substituted phenyl ring is at the 2-position of the benzimidazole core, often through the condensation of o-phenylenediamines with 3,4-dimethoxybenzaldehyde semanticscholar.orgbenthamdirect.com.

Characterization of this compound research.

No specific characterization data, such as melting point, ¹H NMR, ¹³C NMR, IR, or mass spectrometry data, for this compound is available in the surveyed scientific literature. Characterization is a fundamental step after synthesis to confirm the structure and purity of a compound. For comparison, extensive characterization data exists for the 2-(3,4-dimethoxyphenyl)benzimidazole isomer and its derivatives, often including detailed spectroscopic analysis to confirm their structures nih.gov. The absence of such data for the 1-substituted isomer indicates a lack of focused research on this specific molecule.

Computational and Theoretical analysis of this compound research.

There is no evidence of specific computational or theoretical studies, such as Density Functional Theory (DFT) calculations, molecular docking, or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, for this compound. Such studies are common for other benzimidazole derivatives to predict their electronic properties, reactivity, and potential as drug candidates nih.govresearchgate.net. For example, molecular docking is frequently used to investigate how benzimidazole compounds might bind to biological targets like enzymes or receptors, providing insight into their mechanism of action nih.gov. Without dedicated synthesis and characterization, it is unlikely that such computational studies would be performed.

Biological activity of this compound research.

No biological or pharmacological activity has been reported specifically for this compound. The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including:

Anticancer: Many benzimidazole derivatives, including those with dimethoxy or trimethoxyphenyl substitutions at the C-2 position, have shown potent cytotoxicity against various cancer cell lines benthamdirect.comnih.govresearchgate.net.

Antimicrobial: The benzimidazole core is present in several antimicrobial and antifungal agents semanticscholar.org.

Anthelmintic: A classic application of benzimidazoles is in anthelmintic drugs.

Other Activities: Various derivatives have also been investigated as anti-inflammatory, antiviral, antioxidant, and proton pump inhibitors semanticscholar.org.

While the broader class of N-aryl benzimidazoles is biologically active, it is not possible to extrapolate these findings to the specific, unstudied this compound isomer, as small changes in structure, such as isomerism, can dramatically alter biological activity.

Future outlook.

The current body of scientific literature has a clear gap concerning the synthesis and properties of this compound. Future research could focus on the explicit synthesis of this isomer, likely via modern catalytic cross-coupling methods like the Buchwald-Hartwig amination, to allow for a comparative study against the well-documented 2-(3,4-Dimethoxyphenyl)benzimidazole isomer.

Once synthesized and characterized, the compound could be screened for a variety of biological activities, particularly anticancer and antimicrobial properties, given the known efficacy of the benzimidazole scaffold. Computational studies could further elucidate its potential as a therapeutic agent and compare its binding modes to those of its 2-substituted isomer. Such research would provide a more complete picture of the structure-activity relationships within this class of compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3,4-Dimethoxyphenyl)benzimidazole?

The synthesis typically involves condensation of 1,2-phenylenediamine with 3,4-dimethoxybenzaldehyde derivatives under acidic or oxidative conditions. A common method employs glacial acetic acid as both solvent and catalyst, heated to 85–100°C for 12–24 hours . For higher yields, microwave-assisted synthesis (100–120°C, 30–60 minutes) reduces reaction time while maintaining purity (>90% yield). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzimidazole ring at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolves bond angles and torsional strain in the benzimidazole core. For example, the dihedral angle between the benzimidazole and dimethoxyphenyl groups is ~45°–50°, influencing π-π stacking interactions .

- IR spectroscopy : Identifies N-H stretches (~3400 cm⁻¹) and C-N/C-O vibrations (1250–1600 cm⁻¹) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Oxidation of the benzimidazole core or demethylation of methoxy groups may occur under prolonged heating. Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation .

- Optimizing reaction time (≤24 hours) and temperature (≤100°C) .

- Adding stabilizers like hydroquinone to suppress free-radical side reactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-donating methoxy groups enhance nucleophilic aromatic substitution (SNAr) at the 4-position of the benzimidazole ring. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (80°C, 12 hours) achieves >70% coupling efficiency with aryl boronic acids. Steric hindrance from the 3,4-dimethoxyphenyl group reduces reactivity at the 2-position, requiring tailored catalysts (e.g., Buchwald-Hartwig conditions) .

Q. What computational methods predict the compound’s binding affinity for biological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with enzymes like cytochrome P450 or kinases. The benzimidazole core exhibits strong hydrogen bonding with active-site residues (e.g., Asp86 in CYP3A4) .